![molecular formula C17H20O4S B2980804 5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477866-41-4](/img/structure/B2980804.png)
5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5-t-BPSMD, is a versatile compound used in a variety of scientific research applications. It is an organosulfur compound that contains a sulfur-carbon double bond, and a tert-butyl group. It has a molecular weight of 298.4 g/mol and a melting point of 95-97°C. 5-t-BPSMD is a colorless, crystalline solid that is soluble in most organic solvents.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione' involves the condensation of 4-tert-butylthiobenzaldehyde with dimethyl acetylenedicarboxylate followed by cyclization and oxidation steps.
Starting Materials
4-tert-butylthiobenzaldehyde, dimethyl acetylenedicarboxylate, potassium carbonate, acetic acid, hydrogen peroxide, wate
Reaction
Step 1: Dissolve 4-tert-butylthiobenzaldehyde (1.0 equiv) and dimethyl acetylenedicarboxylate (1.2 equiv) in acetic acid and add potassium carbonate (1.5 equiv)., Step 2: Heat the reaction mixture at 80°C for 24 hours to allow for condensation and cyclization to occur., Step 3: Cool the reaction mixture and filter off the precipitated solid., Step 4: Wash the solid with water and dry it under vacuum., Step 5: Dissolve the solid in a mixture of acetic acid and water and add hydrogen peroxide (1.2 equiv)., Step 6: Heat the reaction mixture at 80°C for 6 hours to allow for oxidation to occur., Step 7: Cool the reaction mixture and filter off the precipitated solid., Step 8: Wash the solid with water and dry it under vacuum to obtain the desired product.
Scientific Research Applications
5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of various compounds, such as heterocyclic compounds, polymers, and organosilicon compounds. It is also used as a ligand in the synthesis of organometallic complexes. Additionally, it is used as a reagent in the synthesis of organic compounds and in the catalytic reduction of carbonyl compounds.
Mechanism Of Action
5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione acts as a Lewis acid catalyst in the synthesis of various compounds. It is able to activate a variety of substrates, such as carbonyl compounds and organometallic complexes, by forming a complex with them. The Lewis acid-base interaction between the 5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and the substrate facilitates the formation of a new C-C bond.
Biochemical And Physiological Effects
5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is not known to have any biochemical or physiological effects in humans or animals. It is not toxic or carcinogenic, and has no known adverse effects.
Advantages And Limitations For Lab Experiments
5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in most organic solvents. Additionally, it is a highly effective catalyst for a variety of reactions.
The main limitation of 5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is that it is not very stable in air. It is also sensitive to moisture and light, and should be stored in a dry, dark place.
Future Directions
There are several potential future directions for research involving 5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. These include the development of new catalytic systems based on 5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, the use of 5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in the synthesis of new compounds, and the exploration of its potential applications in other areas of research, such as biochemistry and pharmacology. Additionally, further research could be conducted to improve the stability of 5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and to develop new methods for its synthesis.
properties
IUPAC Name |
5-[(4-tert-butylphenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-16(2,3)11-6-8-12(9-7-11)22-10-13-14(18)20-17(4,5)21-15(13)19/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYOVRXGHCYYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=C(C=C2)C(C)(C)C)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2980722.png)

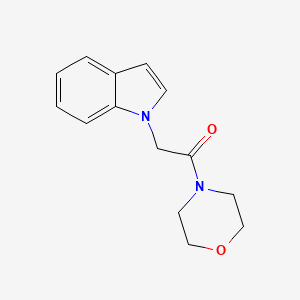
![2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide](/img/structure/B2980728.png)
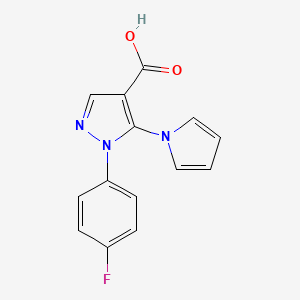
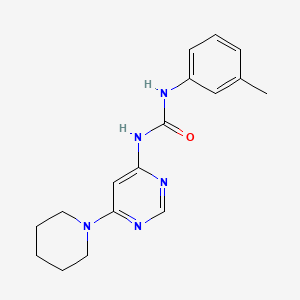
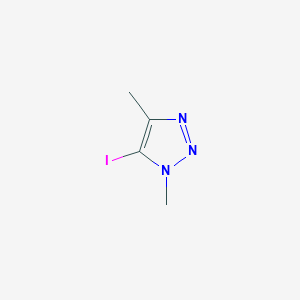
![2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2980734.png)
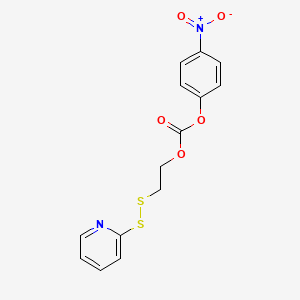
![dimethyl 2-(2,3-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2980736.png)
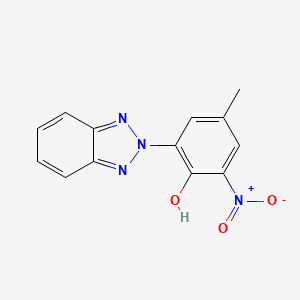
![(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2980740.png)
